3-(2-Ethoxyphenyl)pyrrolidine
Overview
Description
3-(2-Ethoxyphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound features a pyrrolidine ring substituted with a 2-ethoxyphenyl group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
These include various enzymes, receptors, and cellular structures, contributing to their diverse biological activities .
Mode of Action
For instance, some pyrrolidine alkaloids have been shown to cause apoptotic cell death in cancer cells
Biochemical Pathways
For example, some pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Pyrrolidine alkaloids have been shown to have a variety of effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)pyrrolidine typically involves the reaction of 2-ethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method is the reductive amination of 2-ethoxybenzaldehyde with pyrrolidine using sodium triacetoxyborohydride as the reducing agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
3-(2-Ethoxyphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
2-Phenylpyrrolidine: A similar compound with a phenyl group instead of an ethoxyphenyl group.
3-(2-Methoxyphenyl)pyrrolidine: A compound with a methoxy group instead of an ethoxy group on the phenyl ring.
Uniqueness
3-(2-Ethoxyphenyl)pyrrolidine is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes .
Properties
IUPAC Name |
3-(2-ethoxyphenyl)pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-6-4-3-5-11(12)10-7-8-13-9-10/h3-6,10,13H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAOJWVABSPUHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302243 | |
Record name | Pyrrolidine, 3-(2-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082926-04-2 | |
Record name | Pyrrolidine, 3-(2-ethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082926-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 3-(2-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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